molecular formula C16H14N2OS2 B4068026 3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one

3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one

Cat. No.: B4068026
M. Wt: 314.4 g/mol
InChI Key: SVVVJPNQJSCVSG-UHFFFAOYSA-N
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Description

3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone is 314.05475542 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Applications

One study discusses the significance of thiopyrimidine derivatives, highlighting their promising applications in medicine and nonlinear optics (NLO) fields. The research emphasizes the NLO properties of phenyl pyrimidine derivatives, suggesting their suitability for optoelectronic high-tech applications due to their larger NLO properties compared to standard molecules (Hussain et al., 2020).

Antitumor Activity

Another area of interest is the antitumor activity of thienopyrimidine derivatives. A study synthesizing novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, suggesting these compounds could serve as promising anticancer agents (Hafez & El-Gazzar, 2017).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using thiopyrimidine derivatives as key intermediates is another significant application. These compounds serve as important building blocks for creating various heterocyclic compounds with potential biological activities. For instance, derivatives of thieno[3,4-d]pyrimidines have been synthesized, demonstrating the versatility of thiopyrimidines in constructing molecules containing pyridine and pyridazine fragments, which are analogues of nitrogen-containing bases of pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).

Properties

IUPAC Name

3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10(19)11(2)20-15-13-8-14(12-6-4-3-5-7-12)21-16(13)18-9-17-15/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVVJPNQJSCVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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